Cas no 429673-78-9 (TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE)

Technical Introduction: TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE is a protected pyrrolidine derivative featuring a trans-configured azido group at the 3-position and a methoxy substituent at the 4-position, with the nitrogen protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry applications due to its reactive azide functionality. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions. The methoxy substituent influences steric and electronic properties, making it useful for the synthesis of complex heterocycles or bioactive molecules. Its well-defined stereochemistry ensures reproducibility in chiral synthesis. Suitable for use in medicinal chemistry and materials science.
TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE structure
429673-78-9 structure
Product Name:TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE
CAS No:429673-78-9
MF:C10H18N4O3
MW:242.274921894073
CID:928590
PubChem ID:11817353
Update Time:2025-11-06

TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE Chemical and Physical Properties

Names and Identifiers

    • TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE
    • trans-3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • AKOS000134967
    • TERT-BUTYL (3S,4S)-3-AZIDO-4-METHOXYPYRROLIDINE-1-CARBOXYLATE
    • QMZWXYPIPIISBG-YUMQZZPRSA-N
    • DTXSID60962812
    • (3S,4S)-3-azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • 429673-78-9
    • SCHEMBL17846329
    • TERT-BUTYL 3-AZIDO-4-METHOXYPYRROLIDINE-1-CARBOXYLATE
    • MDL: MFCD09800389
    • Inchi: 1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
    • InChI Key: QMZWXYPIPIISBG-YUMQZZPRSA-N
    • SMILES: O(C)[C@H]1CN(C(=O)OC(C)(C)C)C[C@@H]1N=[N+]=[N-]

Computed Properties

  • Exact Mass: 242.13800
  • Monoisotopic Mass: 242.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Color/Form: Yellow to Brown Liquid
  • PSA: 88.52000
  • LogP: 1.32166

TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE Security Information

  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Storage Condition:2-8 °C

TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE

Recent Advances in the Application of TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE (CAS: 429673-78-9) in Chemical Biology and Drug Discovery

TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE (CAS: 429673-78-9) is a versatile chemical building block that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its azido and BOC-protected amine functional groups, serves as a critical intermediate in the synthesis of complex molecules, particularly in click chemistry applications and the development of novel therapeutics. Recent studies have highlighted its utility in the construction of bioactive compounds, including protease inhibitors and targeted drug conjugates.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE in the synthesis of selective cathepsin inhibitors. The researchers employed copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate the azido-functionalized pyrrolidine into a larger scaffold, resulting in compounds with nanomolar inhibitory activity. This work underscores the compound's role in enabling rapid structure-activity relationship (SAR) studies through modular synthetic approaches.

In the realm of targeted drug delivery, a 2024 ACS Chemical Biology publication reported the application of this compound in the development of antibody-drug conjugates (ADCs). The azido group allowed for site-specific conjugation to alkyne-modified monoclonal antibodies via bioorthogonal chemistry, yielding homogeneous ADC products with improved pharmacokinetic profiles compared to traditional lysine-conjugation methods. The BOC-protected amine was subsequently deprotected for payload attachment, demonstrating the compound's dual functionality in conjugation strategies.

Recent advancements in synthetic methodology have also expanded the utility of 429673-78-9. A 2023 Organic Letters report detailed a novel photochemical protocol for the direct functionalization of the pyrrolidine ring, enabling the introduction of diverse substituents while preserving the azido and BOC groups. This development significantly broadens the structural diversity accessible from this key intermediate, facilitating the exploration of new chemical space in drug discovery programs.

From a mechanistic perspective, computational studies published in Journal of Chemical Information and Modeling (2024) have provided insights into the conformational preferences of TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE. Molecular dynamics simulations revealed that the methoxy substituent exerts significant influence on the ring puckering dynamics, which has important implications for its interactions with biological targets. These findings are guiding the rational design of derivatives with optimized binding properties.

The commercial availability and stability of TRANS-3-AZIDO-1-BOC-4-METHOXYPYRROLIDINE have made it particularly valuable for high-throughput screening initiatives. Several pharmaceutical companies have incorporated this building block into their fragment-based drug discovery platforms, as reported in recent industry white papers. Its compatibility with automated synthesis systems and robust reactivity profile under diverse conditions contribute to its widespread adoption in medicinal chemistry workflows.

Looking forward, researchers anticipate expanding applications of 429673-78-9 in PROTAC (proteolysis targeting chimera) development and covalent inhibitor design. The azido group's potential for photoaffinity labeling and the BOC-protected amine's utility in subsequent derivatization make this compound uniquely suited for these emerging therapeutic modalities. Ongoing studies are exploring its incorporation into bifunctional molecules that can simultaneously engage target proteins and E3 ubiquitin ligases.

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